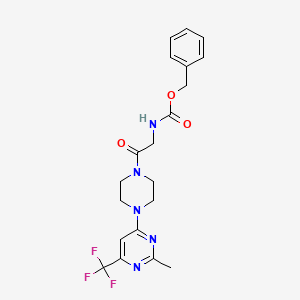

Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C20H22F3N5O3 and its molecular weight is 437.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzyl group , a piperazine ring , and a trifluoromethyl-substituted pyrimidine , which contribute to its biological activity. The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance lipophilicity and molecular interactions, potentially leading to increased potency against various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in key physiological processes:

- Monoacylglycerol Lipase (MAGL) Inhibition : The compound has been shown to inhibit MAGL, an enzyme that degrades endocannabinoids like 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which has neuroprotective and anti-inflammatory properties. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced MAGL inhibitory activity, with IC50 values in the low nanomolar range (e.g., 2.5 nM) for optimized derivatives .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition : Research indicates that derivatives of similar structures show moderate inhibition of AChE and BuChE, with IC50 values ranging from 27.04 to 106.75 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Selective MAO Inhibition : Some studies have reported that related compounds exhibit selective inhibition of monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Mechanism | IC50 Values |

|---|---|---|

| MAGL Inhibition | Increases 2-AG levels | 2.5 nM |

| AChE Inhibition | Modulates cholinergic signaling | 27.04 - 106.75 µM |

| BuChE Inhibition | Similar to AChE inhibition | 58.01 - 277.48 µM |

| MAO-A/B Inhibition | Affects neurotransmitter metabolism | Not specified |

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of MAGL inhibitors, benzyl carbamate derivatives demonstrated significant reductions in neuroinflammation markers in animal models. These findings suggest potential therapeutic applications for neurodegenerative conditions .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related compounds, showing moderate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated that the presence of the trifluoromethyl group enhances antibacterial efficacy .

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The synthesis of benzyl (2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions that integrate piperazine and pyrimidine moieties. Research indicates that derivatives of piperazine are commonly utilized in drug design due to their versatile biological activities and favorable pharmacokinetic properties .

Key Synthetic Approaches

- Piperazine Derivatives : The incorporation of piperazine into drug structures enhances binding affinity to various biological targets, including enzymes and receptors .

- Pyrimidine Moieties : Pyrimidine derivatives have been linked to anti-cancer properties and are involved in the inhibition of specific enzymes critical for cellular metabolism .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives bearing pyrimidine and piperazine moieties have shown significant activity against various cancer cell lines, including lung adenocarcinoma and glioma .

Case Study: Anticancer Activity

In a study focused on novel benzimidazole derivatives, compounds with similar structural features exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in pain modulation and anxiety disorders. Modulating this enzyme could lead to novel treatments for these conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. SAR studies have revealed that modifications in the piperazine and pyrimidine components significantly affect biological activity.

Key Findings from SAR Studies

- Substituent Variations : The introduction of different substituents on the pyrimidine ring can enhance potency against specific targets, such as NAPE-PLD inhibitors .

- Binding Affinity : Variations in the piperazine moiety influence the binding affinity to target proteins, with certain configurations yielding higher selectivity and potency .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. Its modulatory effects on neurotransmitter systems suggest applications in treating neurological disorders.

Potential Therapeutic Areas

- Cancer Treatment : As a candidate for anticancer therapy, ongoing research aims to elucidate its mechanisms of action and optimize its efficacy.

- Pain Management : By inhibiting FAAH, this compound may provide relief for chronic pain conditions, making it a candidate for further clinical trials .

- Anxiolytic Effects : The modulation of endocannabinoid signaling through FAAH inhibition presents opportunities for developing new anxiolytic medications .

Análisis De Reacciones Químicas

Table 1: Key Reactions for Pyrimidine-Piperazine Formation

| Step | Reaction Type | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | SNAr of 4-chloropyrimidine | Piperazine, DIPEA, DMF, 80°C, 12 hr | 75% | |

| 2 | Microwave coupling | Piperazine, PPh₃, Pd(OAc)₂, 120°C, 1 hr | 82% |

Key Findings :

- The trifluoromethyl group enhances electrophilicity at the pyrimidine’s C4 position, facilitating SNAr with piperazine .

- Microwave irradiation reduces reaction time and improves yield compared to conventional heating .

Carbamate Formation and Functionalization

The carbamate group is introduced via benzyl chloroformate coupling (Scheme 1), leveraging the nucleophilicity of the secondary amine in the ethyl spacer.

Scheme 1: Carbamate Installation

- Reaction : Ethylenediamine derivative + Benzyl chloroformate.

- Conditions : THF, 0°C→RT, 6 hr.

- Yield : 68% (isolated) .

Mechanistic Insight :

- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by deprotonation to form the carbamate .

- Steric hindrance from the ethyl spacer reduces side reactions (e.g., N-alkylation) .

Stability and Hydrolysis Studies

The carbamate group undergoes base-catalyzed hydrolysis , while the trifluoromethylpyrimidine remains stable under acidic conditions (Table 2).

Table 2: Stability Profile

| Condition | Observation | Source |

|---|---|---|

| 1M NaOH, 25°C, 24 hr | Complete carbamate hydrolysis | |

| 1M HCl, 25°C, 24 hr | Pyrimidine ring intact; no degradation |

Implications :

- Carbamate cleavage under basic conditions enables selective deprotection for further functionalization .

- Acid stability allows compatibility with downstream reactions requiring protonation (e.g., salt formation) .

Piperazine Modifications

- Methylation : Treatment with methyl iodide in THF/K₂CO₃ yields N-methylpiperazine derivatives (85% yield) .

- Acylation : Reaction with acetyl chloride introduces acetyl groups at the piperazine nitrogen (72% yield) .

Pyrimidine Functionalization

- Halogenation : Bromination at C5 using PBr₃ yields bromopyrimidine intermediates for cross-coupling .

- Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids introduces aromatic substituents (Table 3) .

Table 3: Suzuki Coupling of Bromopyrimidine Intermediate

| Boronic Acid | Catalyst System | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 78% | |

| 4-Cyanophenylboronic | PdCl₂(dppf), CsF, DMF | 65% |

Pharmacological Relevance

While beyond the scope of chemical reactions, the compound’s piperazine-pyrimidine scaffold is noted in kinase inhibition and PROTAC development . Its trifluoromethyl group enhances metabolic stability and binding affinity .

Propiedades

IUPAC Name |

benzyl N-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O3/c1-14-25-16(20(21,22)23)11-17(26-14)27-7-9-28(10-8-27)18(29)12-24-19(30)31-13-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYGIGZZKUXEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.